molecular formula C15H10O4 B1370364 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid CAS No. 1312760-31-8

7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Cat. No.: B1370364
CAS No.: 1312760-31-8
M. Wt: 254.24 g/mol
InChI Key: QSYVSMNQPSWGRR-UHFFFAOYSA-N
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Description

7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid (CAS 1312760-31-8) is a high-purity chemical compound offered for research purposes. This carboxyxanthene features a core 9H-xanthen-9-one structure substituted with a carboxylic acid group at the 1-position and a methyl group at the 7-position . The carboxylic acid functional group makes this compound a valuable building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel analogues and derivatives . Researchers are exploring the application of this and related xanthone derivatives in the development of new bioactive agents . The compound has a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-9-oxoxanthene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-8-5-6-11-10(7-8)14(16)13-9(15(17)18)3-2-4-12(13)19-11/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYVSMNQPSWGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC(=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627912
Record name 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312760-31-8
Record name 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be synthesized by the reaction of 2-hydroxybenzoic acid derivatives with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that xanthones, including 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid, exhibit significant antimicrobial properties. A study synthesized a library of xanthone derivatives and tested their in-vitro antimicrobial activity against various bacterial and fungal strains. Notably, certain derivatives showed promising antibacterial activity against multidrug-resistant strains, indicating potential for development as new antimicrobial agents .

1.2 Anticancer Properties

Xanthones have been investigated for their anticancer effects. In vitro studies have shown that derivatives of xanthones can inhibit the growth of cancer cell lines, including those resistant to conventional therapies. For instance, compounds derived from xanthones were found to induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

1.3 Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Results indicated that this compound could selectively inhibit cell proliferation at specific concentrations, making it a candidate for further development in cancer treatment .

Agricultural Applications

2.1 Insecticidal Activity

Recent studies have highlighted the insecticidal properties of xanthone derivatives against agricultural pests. This compound demonstrated contact insecticidal activity against pests such as the wheat aphid (Schizaphis graminum). This suggests its potential use as a natural pesticide in sustainable agriculture .

2.2 Antifungal Activity

The antifungal properties of this compound have also been explored, with findings indicating effectiveness against various fungal pathogens that affect crops. The ability to inhibit fungal growth makes it a valuable candidate for developing eco-friendly fungicides .

Material Science Applications

3.1 Photovoltaic Materials

Xanthones are being investigated for their potential use in organic photovoltaic devices due to their unique electronic properties. The incorporation of xanthone derivatives into polymer matrices has shown promise in enhancing the efficiency of solar cells, making them a subject of interest in renewable energy research .

3.2 Dye-Sensitized Solar Cells

The structural characteristics of xanthones allow them to function effectively as dyes in dye-sensitized solar cells (DSSCs). Studies have focused on optimizing their light-harvesting capabilities to improve the overall performance of DSSCs, contributing to advancements in solar energy technology .

Case Studies and Research Findings

StudyFocusFindings
MDPI Study (2019)Antimicrobial and anticancer activitiesDemonstrated dose-dependent inhibition of cancer cell lines; effective against multidrug-resistant bacteria .
PMC Article (2020)Synthesis and testing of xanthone derivativesIdentified antibacterial activity against seven bacterial strains; some derivatives showed high efficacy .
Ambeed Report (2020)Chemical properties and applicationsHighlighted potential use in pharmaceuticals and materials science; detailed synthesis methods .
ResearchGate Publication (2014)Isolation from natural sourcesIsolated xanthone derivatives with notable bioactivity; suggested further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

The bioactivity and physicochemical properties of carboxyxanthones are highly dependent on substituent patterns. Below is a systematic comparison with key analogues:

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Positions) Synthesis Method Bioactivity/Applications References
9-Oxo-9H-xanthene-1-carboxylic acid -COOH (1), -O- (core) Intramolecular acylation Anticancer scaffold
9-Oxo-9H-xanthene-2-carboxylic acid -COOH (2) Ullmann coupling + cyclization Aldose reductase inhibition
7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid -OCH₃ (7), -COOH (2) Friedel-Crafts acylation Antiallergic activity
7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid -CH₃ (7), -COOH (1) Not explicitly reported* Hypothesized: Enzyme inhibition N/A
3,4-Dimethoxy-9-oxo-9H-xanthene-1-carboxylic acid -OCH₃ (3,4), -COOH (1) Oxidation of aldehyde precursors Antimicrobial activity

*Synthesis likely parallels 9-oxo-1-carboxylic acid derivatives via regioselective substitution.

Key Observations:

Position of Carboxylic Acid Group :

  • The 2-carboxylic acid derivatives (e.g., compound 162 in ) are more extensively studied for antiallergic and aldose reductase inhibition . In contrast, 1-carboxylic acid derivatives (e.g., compound 285 in ) are less explored but show promise as antimicrobial agents .
  • Steric and electronic effects from the carboxylic acid position influence binding to biological targets.

Methyl vs. Methoxy groups (e.g., in 7-methoxy-2-carboxylic acid) contribute to antiallergic activity via electron-donating effects .

Biological Activity

Overview

7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid (often referred to as a xanthone derivative) is part of a class of compounds known for their diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound features a dibenzo-γ-pyrone scaffold, which allows for significant chemical diversity through various substitutions. This structural framework is critical for its biological activity, influencing how the compound interacts with biological targets.

Antioxidant Activity

One of the key mechanisms by which this compound exerts its effects is through the modulation of nuclear factor erythroid-derived 2-like 2 (Nrf2). Nrf2 is a crucial regulator of cellular antioxidant responses, and enhancing its activity can help mitigate oxidative stress and inflammation in cells.

Antimicrobial Properties

Research indicates that xanthone derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli ranging from 8 μg/mL to 50 μg/mL .

Cytotoxic Effects

Studies have also reported cytotoxic effects of xanthone derivatives on various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor cell proliferation, with some derivatives showing significant cytotoxicity against human tumor cell lines .

Antibacterial Activity

A study focusing on the antibacterial efficacy of various xanthone derivatives found that this compound exhibited potent activity against multidrug-resistant strains. The compound's ability to disrupt bacterial cell membranes was noted, leading to increased permeability and subsequent cell death .

Antifungal Activity

Another investigation into the antifungal properties of xanthones revealed that certain derivatives could inhibit the growth of dermatophytes and other fungal pathogens. The MIC values for these compounds ranged from 16 μg/mL to 128 μg/mL, indicating a promising potential for treating fungal infections .

In Vivo Studies

In vivo studies utilizing animal models have further elucidated the therapeutic potential of xanthone derivatives. These studies often focus on the anti-inflammatory and antioxidant effects, demonstrating that treatment with these compounds can lead to reduced inflammatory markers and improved overall health outcomes in models of disease .

Comparative Table of Biological Activities

Activity Type MIC (µg/mL) Target Organisms Reference
Antibacterial8 - 50S. aureus, E. coli
Antifungal16 - 128Dermatophytes
CytotoxicVariesHuman tumor cell lines

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid, and how can reaction efficiency be monitored?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation or carboxylation of a pre-functionalized xanthene scaffold. Reaction efficiency is monitored using thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) to track intermediates. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the carboxylic acid derivative. Yield optimization may require adjusting catalysts (e.g., AlCl₃ for acylation) or reaction temperatures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves methyl (δ ~2.3 ppm) and carbonyl (δ ~170-180 ppm) groups. Aromatic protons appear between δ 6.5–8.5 ppm, with splitting patterns indicating substitution positions.
  • X-ray crystallography : Single-crystal analysis confirms the planar xanthene core and carboxylic acid geometry. Key metrics include bond angles (e.g., C9-O9-C1 ~120°) and torsion angles to assess steric effects .
  • FT-IR : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch) and ~2500–3500 cm⁻¹ (broad O-H stretch from carboxylic acid) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.
  • Spill management : Absorb with inert material (e.g., sand), dispose via hazardous waste channels.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported purity levels and observed biological activity of this compound derivatives?

  • Methodology :

  • Impurity profiling : Use HPLC-MS or GC-MS to identify byproducts (e.g., esterified or decarboxylated species).
  • Bioassay controls : Include internal standards (e.g., known enzyme inhibitors) to validate activity measurements.
  • Isomer separation : Chiral HPLC or capillary electrophoresis distinguishes enantiomers if asymmetric centers form during synthesis .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate the compound at pH 2–12 (buffers) and 40–60°C. Monitor degradation via UV-Vis spectroscopy (λ ~270–300 nm for xanthene absorption).
  • LC-MS analysis : Identify breakdown products (e.g., decarboxylation to 7-methyl-9H-xanthen-9-one or hydrolysis of methyl groups).
  • Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay models under each condition .

Q. How do substituents on the xanthene core influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Computational modeling : DFT calculations predict electron density at the carboxylic acid group and methyl-substituted positions.
  • Experimental validation : Perform Suzuki-Miyaura couplings using Pd catalysts to test reactivity at C1 (carboxylic acid) vs. C7 (methyl). Monitor regioselectivity via ¹H NMR .

Q. What strategies mitigate challenges in achieving enantiomeric purity during asymmetric synthesis of xanthene derivatives?

  • Methodology :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during carboxylation.
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes undesired enantiomers.
  • Crystallization-induced diastereomer resolution : Form salts with chiral amines (e.g., cinchonidine) to separate enantiomers .

Q. How can researchers correlate the compound’s fluorescence properties with its structural modifications for biosensing applications?

  • Methodology :

  • Fluorescence quenching assays : Titrate with metal ions (e.g., Fe³⁺) or biomolecules (e.g., ATP) to measure λₑₓ/λₑₘ shifts.
  • Structure-activity relationships (SAR) : Compare quantum yields of methyl-substituted vs. ethoxy-substituted analogs (e.g., 7-ethoxy derivative in ).
  • TD-DFT simulations : Predict excited-state transitions and compare with experimental emission spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-9-oxo-9H-xanthene-1-carboxylic acid
Reactant of Route 2
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7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

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